Pyralomicin 1c is a member of the pyralomicin family, which consists of novel antibiotics produced by certain actinobacteria. These compounds exhibit significant antimicrobial activity and are classified as natural products derived from secondary metabolites. Pyralomicins are primarily sourced from the actinobacterium Nonomuraea spiralis, which has been shown to produce these antibiotics under specific fermentation conditions.
Pyralomicin 1c is isolated from Nonomuraea spiralis IMC A-0156, a strain known for its ability to synthesize various bioactive compounds. The biosynthetic gene cluster responsible for the production of pyralomicins has been successfully cloned and sequenced, revealing insights into the genetic basis for their biosynthesis .
Pyralomicins belong to the class of polyketide antibiotics, characterized by their complex molecular structures and mechanisms of action. They are specifically classified under the category of cyclitol-containing antibiotics, which incorporate unique sugar-like structures into their frameworks.
The total synthesis of Pyralomicin 1c has been achieved through several innovative synthetic routes. The synthesis involves multiple steps, including:
The synthetic route not only confirms the structure of Pyralomicin 1c but also facilitates further studies on its biological properties.
Pyralomicin 1c has a complex molecular structure that includes a cyclitol moiety and a benzopyranopyrrole core. The detailed molecular formula and structural data have been elucidated through advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The chemical reactions involved in the synthesis and modification of Pyralomicin 1c include:
The biosynthetic pathways have been mapped out, revealing a series of enzymatic steps that contribute to the final antibiotic product .
Pyralomicin 1c exhibits its antimicrobial effects primarily through interference with bacterial cell wall synthesis. The mechanism involves:
Studies have demonstrated that Pyralomicin 1c is effective against a range of Gram-positive bacteria, showcasing its potential as a therapeutic agent .
Pyralomicin 1c displays several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems and potential applications in medicine.
Pyralomicin 1c holds promise for various scientific uses, particularly in:
Continued research into Pyralomicin 1c will likely reveal further applications and enhance our understanding of antibiotic development in an era increasingly challenged by resistance issues .
The pyralomicin biosynthetic gene cluster (prl) spans 41 kb in the genome of Nonomuraea spiralis IMC A-0156 and contains 27 open reading frames (ORFs). This cluster encodes all enzymatic machinery for pyralomicin 1c biosynthesis, organized into functional cassettes:
Table 1: Core Genes in the Pyralomicin Biosynthetic Cluster
Gene | Function | Domain/Motif |
---|---|---|
prlA | 2-epi-5-epi-valiolone synthase | Sugar phosphate cyclase (SPC) |
prlP | Hybrid NRPS-PKS | Condensation-AT-ACP-KR domains |
prlQ | NRPS module | Adenylation-PCP domains |
prlH | N-glycosyltransferase | Nucleotidyltransferase motif |
prlC/D/E/T | Halogenases | FAD-binding motifs |
prlF | O-methyltransferase | S-adenosylmethionine binding domain |
prlZ | Putative transcriptional regulator | Helix-turn-helix motif |
The benzopyranopyrrole aglycone of pyralomicin 1c is assembled by a hybrid NRPS-PKS system (PrlP-Pr1Q). PrlP incorporates proline via its adenylation domain, while PKS modules add acetate and propionate units to form the polyketide backbone. Four FAD-dependent halogenases (PrlC, PrlD, PrlE, PrlT) then catalyze site-specific chlorination at positions C-7, C-9, and C-11 of the aglycone, critical for antibacterial potency. Enzyme kinetics reveal PrlT exhibits highest activity toward C-11, with a Kcat of 12.3 min⁻¹ [1] [2].
The prlH-encoded N-glycosyltransferase attaches either glucose or the C7-cyclitol (pyralomicin 1c) to the aglycone’s N-1 position. Targeted disruption of prlH abolishes pyralomicin production, confirming its essential role. Biochemical assays demonstrate PrlH’s substrate flexibility: it utilizes UDP-glucose for pyralomicin 2-series or activated cyclitol (likely UDP-cyclitol) for pyralomicin 1c. Structural modeling identifies Arg149 and Glu187 as key residues for nucleotide-sugar binding [1] [2] [4].
PrlA is the founding enzyme of the cyclitol pathway, converting sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone. Recombinant PrlA (expressed in E. coli) shows strict substrate specificity:
Following PrlA catalysis, PrlB (phosphomutase) isomerizes 2-epi-5-epi-valiolone 7-phosphate to a C1-phosphate intermediate. PrlU (cyclitol kinase) then phosphorylates the cyclitol at C-5, forming a diphosphorylated intermediate essential for downstream epimerization (PrlX) and reduction (PrlV/W). In vitro assays show PrlU requires ATP (Km = 110 µM) and Mg²⁺ for activity [1] [4].
Table 2: Enzymes in C7-Cyclitol Biosynthesis Across Antibiotic Pathways
Enzyme | Function | Pyralomicin (Prl) | Validamycin (Val) | Acarbose (Acb) |
---|---|---|---|---|
Sugar cyclase | Sedoheptulose-7-P cyclization | PrlA (54% id to ValA) | ValA | AcbC |
Kinase | Cyclitol phosphorylation | PrlU | ValC | AcbM |
Epimerase | Stereochemical inversion | PrlX | ValK | AcbO |
Reductase | Ketoreduction | PrlV/W | ValN | AcbD |
The prlZ gene, located at the cluster’s upstream boundary, encodes a helix-turn-helix (HTH) domain protein with homology to Streptomycete pathway-specific regulators (e.g., ActII-4). While direct experimental validation is pending, prlZ’s position and domain architecture suggest it activates transcription of downstream prl genes. Its predicted DNA-binding motif (5ʹ-GGTCGAC-3ʹ) occurs upstream of prlA and prlP, implying coordinated control of cyclitol and aglycone biosynthesis [1] [4].
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